molecular formula C7H13N3OS B13181997 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol

Cat. No.: B13181997
M. Wt: 187.27 g/mol
InChI Key: ROAQEFISHKMRJJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by alkylation with methoxymethyl and isopropyl groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can affect various biological pathways, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methoxymethyl)-5-(propan-2-YL)-4H-1,2,4-triazole-3-thiol
  • 5-(Methoxymethyl)-4-(methyl)-4H-1,2,4-triazole-3-thiol
  • 5-(Methoxymethyl)-4-(ethyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

5-(Methoxymethyl)-4-(propan-2-YL)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both methoxymethyl and isopropyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds .

Properties

Molecular Formula

C7H13N3OS

Molecular Weight

187.27 g/mol

IUPAC Name

3-(methoxymethyl)-4-propan-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C7H13N3OS/c1-5(2)10-6(4-11-3)8-9-7(10)12/h5H,4H2,1-3H3,(H,9,12)

InChI Key

ROAQEFISHKMRJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NNC1=S)COC

Origin of Product

United States

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